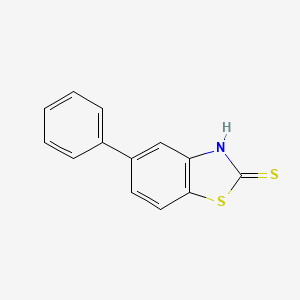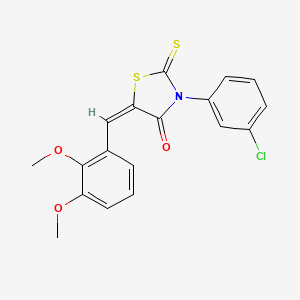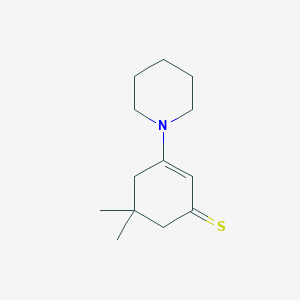![molecular formula C21H13Cl2NO2S B11696894 N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B11696894.png)
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route is as follows:
Halogenation: The starting material, naphthalene, undergoes chlorination to form 1-chloronaphthalene.
Coupling Reaction: 1-chloronaphthalene is then reacted with 3-chloro-4-hydroxyphenylthiophene-2-carboxylic acid in the presence of a base to form the desired ether linkage.
Amide Formation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a bioactive molecule.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.
Industry: The compound’s stability and reactivity make it a candidate for various industrial processes, including material science and catalysis.
Wirkmechanismus
The mechanism of action of N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}thiophene-2-carboxamide
- N-{3-chloro-4-[(4-chlorophenoxy)phenyl}thiophene-2-carboxamide
Uniqueness
N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiophene-2-carboxamide is unique due to its specific structural features, such as the chloronaphthalene moiety, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C21H13Cl2NO2S |
|---|---|
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-16-12-14(24-21(25)19-6-3-11-27-19)8-10-17(16)26-18-9-7-13-4-1-2-5-15(13)20(18)23/h1-12H,(H,24,25) |
InChI-Schlüssel |
BEEMCXRQVBKWRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11696818.png)
![2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate](/img/structure/B11696822.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)


![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696841.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)


![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)

![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
